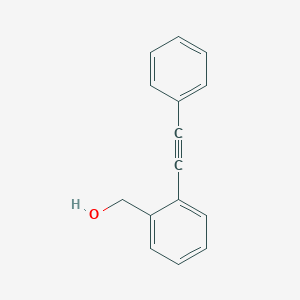
(2-(Phenylethynyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a benzenemethanol group substituted with a phenylethynyl group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylethynyl)phenyl)methanol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Phenylethynyl)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Electrophiles like halogens (Cl2, Br2), nitronium ion (NO2+)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
(2-(Phenylethynyl)phenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Phenylethynyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with hydrophobic pockets in proteins, altering their function and activity . This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, α-methyl-: Similar structure but with a methyl group instead of a phenylethynyl group.
Benzenemethanol, α-phenyl-α-(2-phenylethynyl)-: A closely related compound with an additional phenyl group.
Uniqueness
(2-(Phenylethynyl)phenyl)methanol is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
13141-40-7 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
[2-(2-phenylethynyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2 |
Clave InChI |
JLZVTPSCFFBAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















